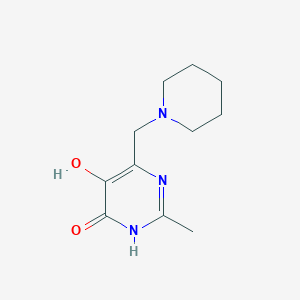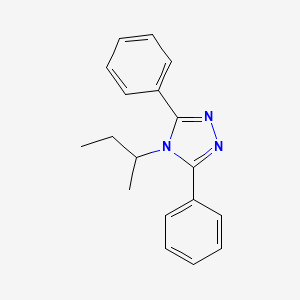
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 5, a methyl group at position 2, and a piperidin-1-ylmethyl group at position 6 makes this compound unique.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The hydroxyl group at position 5 can be introduced through a hydroxylation reaction, while the methyl group at position 2 can be added via an alkylation reaction. The piperidin-1-ylmethyl group at position 6 can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
化学反応の分析
Types of Reactions
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application of the compound.
類似化合物との比較
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the hydroxyl and piperidin-1-ylmethyl groups.
5-Hydroxy-2-methylpyrimidine: Lacks the piperidin-1-ylmethyl group.
6-(Piperidin-1-ylmethyl)pyrimidin-4(1H)-one: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is unique due to the presence of all three substituents (hydroxyl, methyl, and piperidin-1-ylmethyl) on the pyrimidine ring, which may confer unique chemical and biological properties.
特性
CAS番号 |
13922-44-6 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC名 |
5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-9(10(15)11(16)13-8)7-14-5-3-2-4-6-14/h15H,2-7H2,1H3,(H,12,13,16) |
InChIキー |
NLUOFASCVSIDDR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=O)N1)O)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)


![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)





